Cas no 192876-02-1 (Desmethyl Fluvoxamine)
Desmethyl Fluvoxamine structure
Product Name:Desmethyl Fluvoxamine
CAS-nummer:192876-02-1
MF:C14H19F3N2O2
MW:304.308074235916
CID:116258
PubChem ID:46781165
Update Time:2025-05-20
Desmethyl Fluvoxamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Pentanone,5-hydroxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-
- Fluvoxamino Acid
- (5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol
- Desmethyl Fluvoxamine
- DESMETHYL FLUVOXAMINE,OFF-WHITE TO BEIGE SOLID
- (1E)-5-Hydroxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime
- EP Impurity G
- UNII-Y308JH639R
- FluvoxaMine IMpurity G
- SCHEMBL16220938
- CHEBI:185823
- 1-PENTANONE, 5-HYDROXY-1-(4-(TRIFLUOROMETHYL)PHENYL)-, O-(2-AMINOETHYL)OXIME, (1E)-
- GCSLDHTZSDNYEC-CPNJWEJPSA-N
- 1-Pentanone, 5-hydroxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-
- FLUVOXAMINE MALEATE IMPURITY G [EP IMPURITY]
- (5E)-5-((2-AMINOETHOXY)IMINO)-5-(4-(TRIFLUOROMETHYL)PHENYL)PENTAN-1-OL
- (5E)-5-(2-aminoethoxyimino)-5-[4-(triluoromethyl)phenyl]pentan-1-ol
- 192876-02-1
- J-012483
- Y308JH639R
- DTXSID30172885
-
- Inchi: 1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+
- InChI-sleutel: GCSLDHTZSDNYEC-CPNJWEJPSA-N
- LACHT: FC(C1C=CC(=CC=1)/C(/CCCCO)=N/OCCN)(F)F
Berekende eigenschappen
- Exacte massa: 304.14000
- Monoisotopische massa: 304.14
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 8
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 67.8A^2
- XLogP3: 2.1
Experimentele eigenschappen
- Kleur/vorm: NA
- Dichtheid: 1.2±0.1 g/cm3
- Smeltpunt: 74-76°C
- Kookpunt: 386.1±52.0 °C at 760 mmHg
- Vlampunt: 119.8±23.2 °C
- Brekindex: 1.489
- PSA: 67.84000
- LogboekP: 3.24770
Desmethyl Fluvoxamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
Desmethyl Fluvoxamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D291630-5mg |
Desmethyl Fluvoxamine |
192876-02-1 | 5mg |
$ 150.00 | 2023-09-08 | ||
| TRC | D291630-10mg |
Desmethyl Fluvoxamine |
192876-02-1 | 10mg |
$ 230.00 | 2023-09-08 | ||
| TRC | D291630-25mg |
Desmethyl Fluvoxamine |
192876-02-1 | 25mg |
$572.00 | 2023-05-18 | ||
| TRC | D291630-50mg |
Desmethyl Fluvoxamine |
192876-02-1 | 50mg |
$ 1052.00 | 2023-09-08 | ||
| TRC | D291630-100mg |
Desmethyl Fluvoxamine |
192876-02-1 | 100mg |
$1665.00 | 2023-05-18 | ||
| Biosynth | ID21269-1 mg |
Desmethyl fluvoxamine - EP |
192876-02-1 | 1mg |
$110.00 | 2023-01-04 | ||
| Biosynth | ID21269-2 mg |
Desmethyl fluvoxamine - EP |
192876-02-1 | 2mg |
$198.00 | 2023-01-04 | ||
| Biosynth | ID21269-5 mg |
Desmethyl fluvoxamine - EP |
192876-02-1 | 5mg |
$275.00 | 2023-01-04 | ||
| Biosynth | ID21269-10 mg |
Desmethyl fluvoxamine - EP |
192876-02-1 | 10mg |
$440.00 | 2023-01-04 | ||
| Biosynth | ID21269-25 mg |
Desmethyl fluvoxamine - EP |
192876-02-1 | 25mg |
$880.00 | 2023-01-04 |
Desmethyl Fluvoxamine Gerelateerde literatuur
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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